![molecular formula C24H23N5O2 B2759434 (Z)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide CAS No. 955793-71-2](/img/structure/B2759434.png)
(Z)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
BTK (Bruton’s tyrosine kinase) Inhibition: The compound may act as a BTK inhibitor, potentially modulating immune responses and inflammation. BTK inhibitors have therapeutic implications in autoimmune diseases, B-cell malignancies, and chronic inflammatory conditions .
PI3Kδ (Phosphoinositide 3-kinase delta) Inhibition: Recent studies have identified potent and selective PI3Kδ inhibitors, including derivatives of this compound. PI3Kδ plays a critical role in chronic obstructive pulmonary disease (COPD), and inhibition of this enzyme could offer therapeutic benefits .
Synthetic Chemistry and Tetrazine Derivatives
The compound’s tetrazine moiety (1,2,4,5-tetrazine) has versatile applications in synthetic chemistry and bioconjugation. Here’s how it contributes:
- Efficient Synthesis of Alkyltetrazines : Researchers have developed an efficient route for synthesizing asymmetrically disubstituted alkyltetrazines using Sonogashira coupling. These compounds serve as valuable building blocks for bioorthogonal chemistry and labeling strategies .
Antioxidant Properties
The compound’s derivatives have been explored for their antioxidant activity. Specifically:
- Hydroxyl-Protected Derivatives : Scientists synthesized hydroxyl group-protected derivatives to understand the source of antioxidant activity. These investigations shed light on the role of the compound in oxidative stress and cellular protection .
Analogues and Drug Design
The compound’s structural features inspire the design of analogues and potential drug candidates:
- Febuxostat Analogues : Analogues based on the compound’s scaffold have been evaluated for xanthine oxidase (XO) inhibitory activity. These studies contribute to drug development for gout and related disorders .
Materials Science and Solid Forms
The compound’s solid forms have implications beyond pharmacology:
- Solid Forms : Researchers have characterized solid forms of the compound, which may find applications in materials science, such as drug formulation and delivery systems .
Interdisciplinary Research
The compound’s diverse properties encourage interdisciplinary collaborations:
- Fragment-Hybrid Approach : Researchers have used a fragment-hybrid approach to discover potent and selective PI3Kδ inhibitors. Such interdisciplinary efforts bridge chemistry, biology, and medicine .
Eigenschaften
IUPAC Name |
(Z)-N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c1-18-6-5-9-20(14-18)16-28-17-26-23-21(24(28)31)15-27-29(23)13-12-25-22(30)11-10-19-7-3-2-4-8-19/h2-11,14-15,17H,12-13,16H2,1H3,(H,25,30)/b11-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLGDQTWZXWHEE-KHPPLWFESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)/C=C\C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.